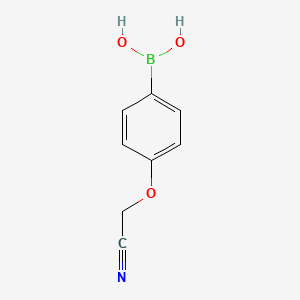

(4-(Cyanomethoxy)phenyl)boronic acid

Overview

Description

“(4-(Cyanomethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BNO3 . It is a solid substance with a color ranging from white to yellow .

Molecular Structure Analysis

The molecular structure of “(4-(Cyanomethoxy)phenyl)boronic acid” can be represented by the SMILES notation OB(O)C1=CC=C(OCC#N)C=C1 . The InChI Key for this compound is GKJPNYHKHSLHCC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids, including “(4-(Cyanomethoxy)phenyl)boronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

“(4-(Cyanomethoxy)phenyl)boronic acid” is a solid substance with a color ranging from white to yellow . Its molecular weight is approximately 161.0 .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in various sensing applications. For example, they can be used in fluorescent sensors for detecting catechol and its amino-derivatives like dopamine .

Biosensors

Modified boronic acids can serve as electroactive labels in biosensors to recognize cis-diol units of targets captured by the electrode modified with a recognition element .

Molecular Modeling

Phenyl-boronic acids are used in molecular modeling to understand the binding of boronic acids and catechol-borate esters to biological molecules such as melanin catechols .

Organic Synthesis

Boronic acids are utilized in organic synthesis, for instance, in the aerobic photooxidative hydroxylation of boronic acids catalyzed by specific catalysts .

Safety and Hazards

Future Directions

Boronic acids, including “(4-(Cyanomethoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known for their ability to interact with cis-diol containing molecules . This includes molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The mode of action of (4-(Cyanomethoxy)phenyl)boronic acid involves the formation of reversible covalent bonds with cis-diol containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating into the original boronic acid and cis-diol under acidic conditions .

Biochemical Pathways

Boronic acids are known to be involved in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Result of Action

Boronic acids and their derivatives are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Action Environment

The action of (4-(Cyanomethoxy)phenyl)boronic acid can be influenced by environmental factors such as pH and the presence of water. As mentioned earlier, the interaction of boronic acids with cis-diol containing molecules is pH-dependent . Additionally, these compounds are only marginally stable in water, and their hydrolysis rate is considerably accelerated at physiological pH .

properties

IUPAC Name |

[4-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPNYHKHSLHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620078 | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyanomethoxy)phenyl)boronic acid | |

CAS RN |

947533-23-5 | |

| Record name | B-[4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyanomethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)